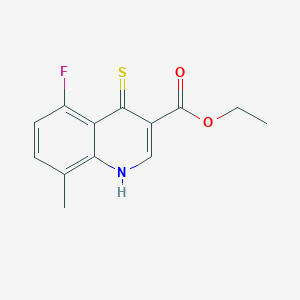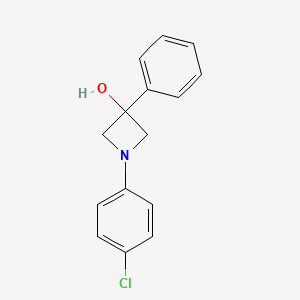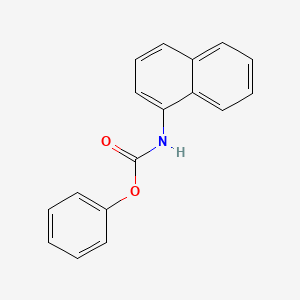
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7,8-dihydroxychroman-4-one is a heterocyclic compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7,8-dihydroxychroman-4-one typically involves the bromination of chroman-4-one derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 6-Bromo-7,8-dihydroxychroman-4-one may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as bromination, hydroxylation, and cyclization. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-7,8-dihydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromanone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7,8-dihydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Bromo-7,8-dihydroxychroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4,4-dimethylthiochroman: Another brominated chromanone derivative with different substituents.
6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one: A hydroxylated chromanone with similar biological activities.
2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one: A compound with multiple hydroxyl groups and significant biological activity.
Uniqueness: 6-Bromo-7,8-dihydroxychroman-4-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and biological properties
Eigenschaften
CAS-Nummer |
918300-44-4 |
|---|---|
Molekularformel |
C9H7BrO4 |
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
6-bromo-7,8-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7BrO4/c10-5-3-4-6(11)1-2-14-9(4)8(13)7(5)12/h3,12-13H,1-2H2 |
InChI-Schlüssel |
OEISWVJYKCLAKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=C(C=C2C1=O)Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

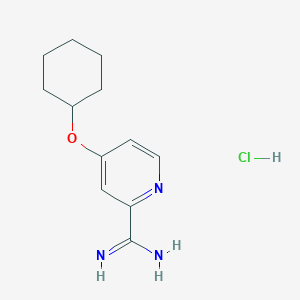
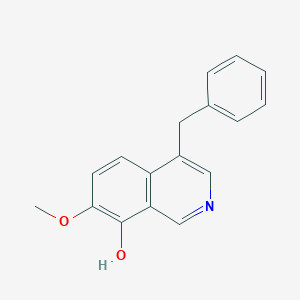
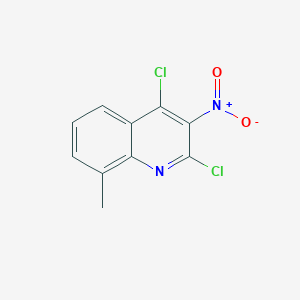

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
